molecular formula C23H23ClN2OS B2628536 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 339019-02-2

2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2628536
CAS No.: 339019-02-2
M. Wt: 410.96
InChI Key: MZKLDRUGUDPCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline is a synthetic quinazoline derivative intended for research applications. Quinazoline-based compounds are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of pharmacological activities . This specific compound features a tetrahydroquinazoline core, a structure known to contribute to hematoencephalic barrier permeation according to Veber's rules, making it an interesting model for neuroscience research . The scaffold is substituted at the 2-position with a (4-chlorophenyl)methylsulfanyl group and at the 4-position with a 2,3-dimethylphenoxy group, which may influence its lipophilicity and overall interaction with biological targets. Researchers utilize such compounds as key intermediates or building blocks in the synthesis of more complex molecules, or as reference standards in biological screening assays. Quinazoline and quinazolinone derivatives have demonstrated significant research potential in areas including anticancer, antibacterial, and antifungal activities . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-15-6-5-9-21(16(15)2)27-22-19-7-3-4-8-20(19)25-23(26-22)28-14-17-10-12-18(24)13-11-17/h5-6,9-13H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKLDRUGUDPCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol reagent, such as thiourea, under appropriate conditions.

    Incorporation of the Dimethylphenoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a potential antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and pathways.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Bioactivity: The 2,3-dimethylphenoxy group in the target compound is associated with anticonvulsant and analgesic activity in related phenoxyethylamine derivatives . 4-Chlorobenzylsulfanyl may enhance binding to mycobacterial targets (e.g., MtDprE1 or DHFR) compared to non-halogenated analogs like benzylsulfanyl .

Pharmacological Profiles of Analogues

Antitubercular Activity

  • Tetrahydroquinazolines with diaryl substituents: Derivatives bearing phenoxy and sulfanyl groups show high binding affinity to Mycobacterium tuberculosis enzymes (e.g., DHFR, MtPanK) in molecular docking studies. The 2,3-dimethylphenoxy group may enhance steric complementarity with hydrophobic enzyme pockets .
  • Comparison with 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione: This structurally distinct compound with a similar phenoxy group demonstrates direct anti-mycobacterial activity, suggesting the dimethylphenoxy moiety is a critical pharmacophore .

Anticonvulsant and Analgesic Activity

  • 2,3-Dimethylphenoxy derivatives: Compounds like (R,S)-2-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol exhibit potent anticonvulsant (ED50 < 100 mg/kg) and analgesic effects in rodent models. The dimethyl substitution likely reduces metabolic degradation .

Enzyme Inhibition

    Biological Activity

    The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline (CAS No. 339019-02-2) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antibacterial, enzyme inhibitory, and anticancer activities.

    • Molecular Formula: C23H23ClN2OS
    • Molecular Weight: 410.96 g/mol
    • Structure: The compound features a tetrahydroquinazoline core with a sulfanyl group and a dimethylphenoxy substituent.

    Antibacterial Activity

    Research indicates that derivatives of the quinazoline structure exhibit significant antibacterial properties. In studies involving similar compounds:

    • Compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
    • The most active compounds had IC50 values ranging from 1.13 to 6.28 µM against urease, suggesting potential for treating infections caused by urease-producing bacteria .
    Bacterial StrainActivity Level
    Salmonella typhiModerate to Strong
    Bacillus subtilisModerate to Strong
    Other strains testedWeak to Moderate

    Enzyme Inhibition

    The sulfamoyl functionality present in quinazoline derivatives has been associated with enzyme inhibition:

    • Acetylcholinesterase (AChE) Inhibition: Some compounds demonstrated strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases.
    • Urease Inhibition: The compound exhibited strong inhibitory effects on urease, which is relevant in the context of urinary tract infections and related conditions .

    Case Studies and Research Findings

    • A study on similar quinazoline derivatives highlighted their potential as dual-action agents targeting both bacterial infections and enzyme inhibition. The binding interactions with bovine serum albumin (BSA) were evaluated using fluorescence measurements, indicating effective binding and pharmacological potential .
    • Another investigation into the synthesis and biological evaluation of related compounds revealed that modifications in the phenyl ring significantly influenced their biological activities. This underscores the importance of structural optimization in enhancing therapeutic efficacy .

    Q & A

    Q. What are the optimal synthetic routes for this tetrahydroquinazoline derivative?

    The compound can be synthesized via intramolecular cyclization or nucleophilic substitution. A common approach involves:

    • Reacting a tetrahydroquinazoline core with 4-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
    • Coupling the phenoxy group via Pd-catalyzed Suzuki-Miyaura cross-coupling using 2,3-dimethylphenylboronic acid, as demonstrated in analogous quinazoline syntheses .
    • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

    Q. Which spectroscopic methods confirm the compound’s structural integrity?

    Critical techniques include:

    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and tetrahydroquinazoline core signals (δ 1.5–3.0 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₃H₂₄ClN₂OS: calc. 435.1294) .
    • IR : Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and ether (C–O, ~1250 cm⁻¹) functionalities .

    Q. What protocols assess the compound’s in vitro biological activity?

    Standard assays include:

    • Enzyme inhibition : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases) using fluorogenic substrates .
    • Antimicrobial testing : Agar dilution methods (MIC values) against Gram-positive/negative bacterial strains .
    • Cytotoxicity : MTT assays on mammalian cell lines to evaluate selectivity .

    Q. How should stability studies be designed for this compound?

    • Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the sulfanyl group .
    • Degradation analysis : Use HPLC to monitor stability under accelerated conditions (40°C/75% RH) over 14 days .

    Advanced Research Questions

    Q. How can conflicting NMR data for the tetrahydroquinazoline core be resolved?

    Discrepancies in proton assignments arise due to conformational flexibility. Advanced strategies:

    • 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities (e.g., distinguishing axial/equivial protons) .
    • X-ray crystallography : Definitive structural confirmation, as applied to related quinazoline derivatives .
    • DFT calculations : Predict chemical shifts using software like Gaussian and compare with experimental data .

    Q. What strategies optimize Suzuki-Miyaura coupling for the 2,3-dimethylphenoxy group?

    Key parameters include:

    • Catalyst system : PdCl₂(PPh₃)₂ with PCy₃ as a ligand enhances reactivity for sterically hindered boronic acids .
    • Solvent : Dioxane/water (4:1) improves solubility of aromatic intermediates .
    • Temperature : 80–100°C for 12–24 hours achieves >80% yield in analogous reactions .

    Q. How does the electronic environment of the quinazoline ring influence substitution reactivity?

    • Hammett studies : Correlate substituent effects (σ values) on reaction rates for electrophilic substitutions .
    • DFT analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinazoline core .
    • Kinetic profiling : Monitor intermediates via LC-MS to determine rate-limiting steps in multi-substitution reactions .

    Q. What methodologies address low yields in the final cyclization step?

    Common issues stem from steric hindrance or competing side reactions. Solutions:

    • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 150°C) and improves yield by 15–20% .
    • Additives : Use molecular sieves (3Å) to remove water in cyclocondensation reactions .
    • Solvent optimization : Switch from THF to DCE to enhance solubility of hydrophobic intermediates .

    Q. How can computational methods predict binding affinity to target enzymes?

    • Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., hydrogen bonding with 4-chlorophenyl group) .
    • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
    • QSAR models : Train datasets on similar quinazolines to predict IC₅₀ values based on substituent descriptors .

    Q. What safety protocols mitigate risks during sulfanyl group handling?

    • Ventilation : Use fume hoods to avoid inhalation of volatile thiol intermediates .
    • PPE : Nitrile gloves and goggles to prevent skin/eye contact, which can cause irritation .
    • Waste disposal : Quench excess mercaptans with NaHCO₃ before aqueous disposal .

    Data Contradiction Analysis

    • Synthesis yields : Reported yields for analogous compounds vary (39.5–81%) due to divergent reaction conditions . Systematic optimization (DoE) is recommended.
    • Biological activity : Discrepancies in antimicrobial data may arise from strain-specific resistance mechanisms. Validate using standardized CLSI protocols .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.